molecular formula C7H17NO B6230088 3-methoxy-4-methylpentan-1-amine CAS No. 1557578-93-4

3-methoxy-4-methylpentan-1-amine

Cat. No.: B6230088
CAS No.: 1557578-93-4
M. Wt: 131.2
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Description

3-Methoxy-4-methylpentan-1-amine is an aliphatic primary amine with the molecular formula C₇H₁₇NO. Its structure features a methoxy group (-OCH₃) at the third carbon and a methyl branch at the fourth carbon of a pentane backbone, terminated by a primary amine (-NH₂).

Analytical techniques like GC-MS, FTIR-ATR, and HPLC-TOF (as used for structurally related compounds) are critical for characterizing its purity and confirming its structure.

Properties

CAS No.

1557578-93-4

Molecular Formula

C7H17NO

Molecular Weight

131.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-4-methylpentan-1-amine can be achieved through reductive amination. This process involves the reaction of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent. For example, the reaction of 3-methoxy-4-methylpentan-1-one with ammonia in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) can yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of reusable catalysts based on earth-abundant metals, such as iron or cobalt, can also be employed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-methylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) can be used.

    Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used to facilitate nucleophilic substitution reactions.

Major Products Formed:

Scientific Research Applications

3-Methoxy-4-methylpentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-4-methylpentan-1-amine involves its interaction with various molecular targets and pathways. As a primary amine, it can participate in reductive amination reactions, forming imines which can then be reduced to secondary amines. This process is catalyzed by metal complexes such as iridium-phosphate catalysts, which facilitate the hydrogenation of the imine intermediate .

Comparison with Similar Compounds

Positional Isomers: 3-Methoxy vs. 4-Methoxy Derivatives

A key structural analog is 4-methoxy-4-methylpentan-1-amine hydrochloride (C₇H₁₇NO·HCl), which differs in the placement of the methoxy group at the fourth carbon. Synthesis of this isomer involves:

Alkylation of 5-(dibenzylamino)-2-methylpentan-2-ol with KH/MeI in THF.

Purification via silica gel chromatography, yielding 77% of the target compound.

Key Differences :

  • Physicochemical Properties : The hydrochloride salt form (evident in the 4-methoxy derivative) enhances water solubility, whereas the free base (3-methoxy-4-methylpentan-1-amine) is likely more lipophilic.

Aromatic Amines: 3-MeOMA (Meta-Methoxymethamphetamine)

3-MeOMA (C₁₁H₁₇NO), or 1-(3-methoxyphenyl)-N-methylpropan-2-amine, shares a methoxy group but incorporates an aromatic ring. Key distinctions include:

  • Molecular Weight : 179.26 g/mol vs. 131.22 g/mol for this compound.
  • Synthesis : 3-MeOMA is synthesized via reductive amination, achieving 99.9% purity as confirmed by GC-MS and FTIR-ATR.
  • Applications : 3-MeOMA is pharmacologically active (a stimulant), whereas the aliphatic this compound is primarily a synthetic intermediate.

Olefinic and Branched-Chain Amines

Compounds like (E)-N-methyl-5-(3-aminophenyl)-3-penten-2-amine (C₁₂H₁₈N₂) feature unsaturated bonds and aromatic substitution. These exhibit:

  • Higher Structural Complexity : Olefinic bonds introduce stereochemical considerations absent in this compound.
  • Divergent Reactivity : Conjugated systems may participate in cycloaddition or polymerization reactions, unlike the saturated aliphatic backbone of the target compound.

Data Table: Comparative Properties of Selected Amines

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Yield/Purity Analytical Techniques
This compound C₇H₁₇NO 131.22 Aliphatic, primary amine Not reported GC-MS, FTIR (inferred)
4-Methoxy-4-methylpentan-1-amine HCl C₇H₁₇NO·HCl 167.67 Quaternary carbon, hydrochloride salt 77% Silica gel chromatography
3-MeOMA (Aromatic derivative) C₁₁H₁₇NO 179.26 Aromatic ring, tertiary amine 99.9% GC-MS, FTIR-ATR, HPLC-TOF
(E)-N-methyl-5-(3-aminophenyl)-3-penten-2-amine C₁₂H₁₈N₂ 190.29 Olefinic bond, aromatic substitution Not reported Not specified

Research Implications

  • Synthetic Flexibility : The aliphatic backbone of this compound offers versatility in functionalization, contrasting with the constrained reactivity of aromatic or olefinic analogs.
  • Biological Relevance : Aromatic amines (e.g., 3-MeOMA) often exhibit receptor-binding activity, whereas aliphatic derivatives may serve as modulators of solubility or bioavailability in drug design.

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